1,3,2-Dioxathiane 2-oxide

Catalog No.
S1972975
CAS No.
4176-55-0
M.F
C3H6O3S
M. Wt
122.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,2-Dioxathiane 2-oxide

CAS Number

4176-55-0

Product Name

1,3,2-Dioxathiane 2-oxide

IUPAC Name

1,3,2-dioxathiane 2-oxide

Molecular Formula

C3H6O3S

Molecular Weight

122.15 g/mol

InChI

InChI=1S/C3H6O3S/c4-7-5-2-1-3-6-7/h1-3H2

InChI Key

LOURZMYQPMDBSR-UHFFFAOYSA-N

SMILES

C1COS(=O)OC1

Canonical SMILES

C1COS(=O)OC1

Potential Use in Lithium Ion Batteries

,3,2-Dioxathiane 2-oxide, also known as trimethylene sulfite or 1,3-propylene sulfite, is being explored for its potential application as a high-temperature additive for electrolytes in lithium-ion batteries [1]. Research suggests that it can improve the decomposition resistance of the electrolyte [1]. This is crucial for the development of lithium-ion batteries that can function efficiently at higher temperatures. Improved thermal stability of the electrolyte can lead to longer battery life and enhanced safety.

Here are some sources for further reading:

  • 1,3,2-Dioxathiane 2-oxide | 4176-55-0 - ChemicalBook:
  • Tokyo Chemical Industry Co., Ltd.:

1,3,2-Dioxathiane 2-oxide, with the molecular formula C₃H₆O₃S and a molecular weight of 110.14 g/mol, is a cyclic sulfoxide that features a five-membered ring containing both sulfur and oxygen atoms. Its structure consists of three carbon atoms, one sulfur atom, and three oxygen atoms, making it a unique member of the dioxathiane family. The compound is also known by other names such as 1,3-dioxathiolane 2-oxide and cyclic ethylene sulfite, reflecting its structural characteristics and functional groups .

  • Oxidation: The compound can be oxidized to form cyclic sulfates when treated with oxidizing agents such as peracids or hydrogen peroxide.
  • Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where nucleophiles attack the electrophilic sulfur atom.
  • Hydrolysis: In the presence of water, it can hydrolyze to yield corresponding alcohols and sulfonic acids .

1,3,2-Dioxathiane 2-oxide can be synthesized through several methods:

  • From Diols: A common synthetic route involves the reaction of a diol with thionyl chloride to form a cyclic sulfite, which is subsequently oxidized to yield the dioxathiane compound .
  • Using Sulfur Dioxide: Another method includes treating ethylene glycol with sulfur dioxide under controlled conditions to form the cyclic structure .

These methods highlight its accessibility in laboratory settings for further research and application.

The applications of 1,3,2-dioxathiane 2-oxide span various fields:

  • Organic Synthesis: It serves as an important intermediate in organic synthesis reactions.
  • Electrolyte Additive: Recent studies have evaluated its use as an electrolyte additive in potassium metal cells, enhancing their performance .
  • Chemical Reagent: Its reactivity allows it to function as a reagent in various organic transformations.

Interaction studies involving 1,3,2-dioxathiane 2-oxide primarily focus on its reactivity with various nucleophiles and electrophiles. Its ability to form stable complexes with metals and other organic compounds has been explored. Additionally, safety data indicate that it can cause skin irritation or allergic reactions upon contact . Thus, handling precautions are necessary during experimentation.

Several compounds share structural similarities with 1,3,2-dioxathiane 2-oxide. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1,3-DioxolaneCyclic etherLacks sulfur; primarily used as a solvent
1,3-DioxathiolaneCyclic sulfoxideContains additional sulfur; used in similar applications
Ethylene SulfiteCyclic sulfiteLess stable; simpler structure without dioxathiolane features

The uniqueness of 1,3,2-dioxathiane 2-oxide lies in its balance of sulfur and oxygen within a cyclic framework, which imparts distinct chemical properties compared to its analogs.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4176-55-0

Wikipedia

1,3,2-Dioxathiane 2-oxide

Dates

Modify: 2023-08-16

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